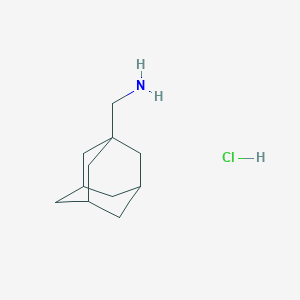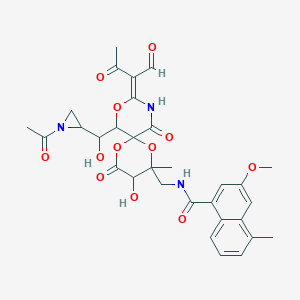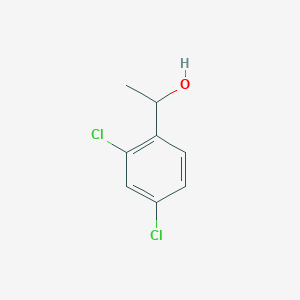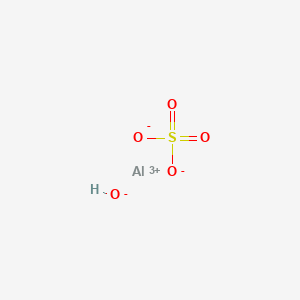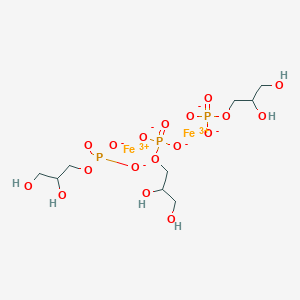![molecular formula C13H19NO B075436 (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol CAS No. 1415-36-7](/img/structure/B75436.png)
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is a chemical compound that belongs to the class of secondary alcohols. It is also known as N-phenyl-2-piperidin-2-ylethanol or N-Phenylpiperidin-2-yl-1-ethanol. This compound has been of great interest to the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to be involved in the regulation of mood and pain.
Effets Biochimiques Et Physiologiques
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have several biochemical and physiological effects. Some of these effects are:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Reduction in pain perception.
3. Reduction in anxiety and depression-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol in lab experiments is its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low yield during synthesis. This can make it difficult to obtain large quantities of the compound for testing.
Orientations Futures
There are several future directions for the study of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. Some of these directions are:
1. Further investigation of its mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to increase the yield of the compound.
3. Testing of the compound in clinical trials to evaluate its safety and efficacy in humans.
4. Exploration of its potential use in the treatment of other neurological disorders such as Parkinson's disease and epilepsy.
Conclusion:
In conclusion, (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol is a chemical compound that has potential therapeutic applications. It has been found to have analgesic, anxiolytic, and antidepressant properties, and has been studied extensively for its mechanism of action. Further research is needed to fully understand the potential of this compound and to develop it into a viable therapeutic agent.
Méthodes De Synthèse
The synthesis of (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol involves the reaction of N-phenylpiperidin-2-one with lithium aluminum hydride in anhydrous ether. This reaction results in the reduction of the ketone group to a secondary alcohol. The yield of this reaction is reported to be around 70%.
Applications De Recherche Scientifique
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been studied extensively for its potential therapeutic applications. Some of the scientific research applications of this compound are:
1. Analgesic: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have analgesic properties. It has been shown to reduce pain in animal models of neuropathic pain.
2. Anxiolytic: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have anxiolytic properties. It has been shown to reduce anxiety in animal models of anxiety.
3. Antidepressant: (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol has been found to have antidepressant properties. It has been shown to reduce depression-like behavior in animal models of depression.
Propriétés
Numéro CAS |
1415-36-7 |
|---|---|
Nom du produit |
(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
(1S)-1-phenyl-2-[(2S)-piperidin-2-yl]ethanol |
InChI |
InChI=1S/C13H19NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m0/s1 |
Clé InChI |
OPZVPQVONVBYTF-STQMWFEESA-N |
SMILES isomérique |
C1CCN[C@@H](C1)C[C@@H](C2=CC=CC=C2)O |
SMILES |
C1CCNC(C1)CC(C2=CC=CC=C2)O |
SMILES canonique |
C1CCNC(C1)CC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



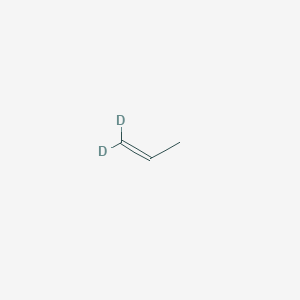
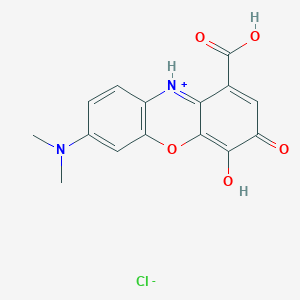
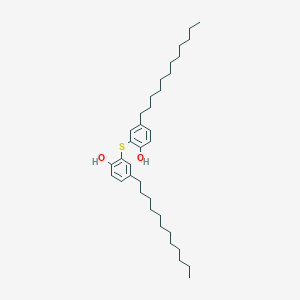
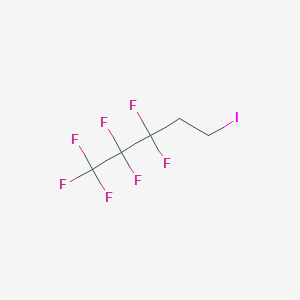
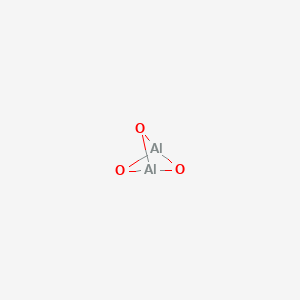
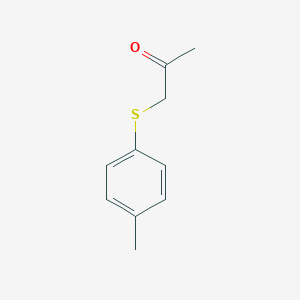
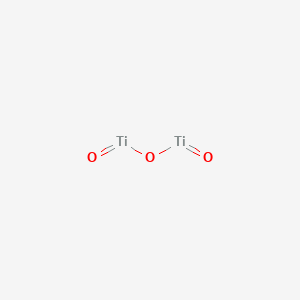
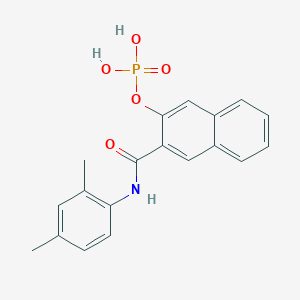
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
